Cas no 83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one)
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/83882-67-1x500.png)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 4'-(Difluoromethoxy)acetophenone
- 1-(4-DIFLUOROMETHOXY-PHENYL)-ETHANONE
- 1-[4-(difluoromethoxy)phenyl]ethanone
- 4-(Difluoromethoxy)acetophenone
- 1-(4-(difluoromethoxy)phenyl)ethanone
- 1-[4-(difluoromethoxy)phenyl]ethan-1-one
- 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
- 1-(4-DIFLUOROMETHOXY)PHENYL)ETHANONE
- Ethanone, 1-[4-(difluoromethoxy)phenyl]-
- 1-acetyl-4-(difluoromethoxy)benzene
- KSC651G6D
- 4'-Difluoromethoxyacetophenone
- 4`-(Difluoromethoxy
- 1-[4-(Difluoromethoxy)phenyl]ethanone (ACI)
- 4-(Difluoromethoxy)phenyl methyl ketone
- 4-Acetylphenyl difluoromethyl ether
- 4-Difluoromethoxyacetophenone
- 4′-(Difluoromethoxy)acetophenone
- 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
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- MDL: MFCD00042250
- インチ: 1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
- InChIKey: GIGWRVLNOYPOIT-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=CC(OC(F)F)=CC=1
計算された属性
- せいみつぶんしりょう: 186.049236g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 186.049236g/mol
- 単一同位体質量: 186.049236g/mol
- 水素結合トポロジー分子極性表面積: 26.3Ų
- 重原子数: 13
- 複雑さ: 175
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 18-19°C
- ふってん: 70-72°C 0,5mm
- 屈折率: 1.4930 to 1.4970
- PSA: 26.30000
- LogP: 2.49060
- 最大波長(λmax): 252(EtOH)(lit.)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319
- 警告文: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
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危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
1-[4-(Difluoromethoxy)phenyl]ethan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-[4-(Difluoromethoxy)phenyl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A123896-5g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 5g |
$24.0 | 2025-02-25 | |
Chemenu | CM243538-25g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 95+% | 25g |
$220 | 2022-06-10 | |
eNovation Chemicals LLC | D519934-5g |
4'-(DifluoroMethoxy)acetophenone |
83882-67-1 | 97% | 5g |
$405 | 2024-05-24 | |
Enamine | EN300-01080-0.05g |
1-[4-(difluoromethoxy)phenyl]ethan-1-one |
83882-67-1 | 95% | 0.05g |
$19.0 | 2023-06-18 | |
Key Organics Ltd | FS-1980-5MG |
1-(4-Difluoromethoxy-phenyl)-ethanone |
83882-67-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | FS-1980-10G |
1-(4-Difluoromethoxy-phenyl)-ethanone |
83882-67-1 | >95% | 10g |
£40.00 | 2025-02-09 | |
Ambeed | A123896-10g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 10g |
$47.0 | 2025-02-25 | |
Ambeed | A123896-100g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 100g |
$352.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1046508-10g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 10g |
$90 | 2024-06-07 | |
Ambeed | A123896-1g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 1g |
$10.0 | 2025-02-25 |
1-[4-(Difluoromethoxy)phenyl]ethan-1-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 12 h, 23 °C
ごうせいかいろ 3
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 16 h
2.1 Solvents: Acetonitrile ; 18 h, 66 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 30 min
ごうせいかいろ 6
ごうせいかいろ 7
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 30 min
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
2.1 Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 12 h, 23 °C
ごうせいかいろ 13
ごうせいかいろ 14
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Raw materials
- 1-(Difluoromethoxy)-6-nitro-4-(trifluoromethyl)-1H-benzotriazole
- Trimethyl(bromodifluoromethyl)silane
- Bromodifluoroacetic acid
- 3-(Difluoromethoxy)-1-methyl-5-nitro-7-(trifluoromethyl)-1H-benzotriazolium
- 4-Cyanopyridine N-oxide
- 1-(Difluoromethoxy)-4-iodobenzene
- 5-Methylpyrimidin-2-amine
- (Difluoromethyl)trimethylsilane
- Acetophenone
- 4-Cyanopyridine
- Methyl trifluoromethanesulfonate
- 1-(4-Hydroxyphenyl)ethanone
- ethyl 2-bromo-2,2-difluoroacetate
- trimethyl(trifluoromethyl)silane
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preparation Products
1-[4-(Difluoromethoxy)phenyl]ethan-1-one 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-[4-(Difluoromethoxy)phenyl]ethan-1-oneに関する追加情報
Introduction to 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 83882-67-1, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This organic molecule, featuring a difluoromethoxy substituent on a phenyl ring attached to an acetyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of fluorine atoms in its structure not only influences its electronic properties but also enhances its metabolic stability, making it a valuable scaffold for drug development.
The compound’s molecular structure consists of an ethyl ketone moiety linked to a phenyl ring that is further functionalized with a difluoromethoxy group at the para position. This specific arrangement imparts unique physicochemical properties, including moderate lipophilicity and good solubility in both polar and non-polar solvents, which are critical factors in drug formulation and bioavailability. The difluoromethoxy group, in particular, is known for its ability to modulate enzyme interactions, thereby influencing the compound’s pharmacokinetic profile.
In recent years, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has been explored in various research avenues, particularly in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their potential role in inhibiting certain enzymes implicated in inflammatory and infectious diseases. The difluoromethoxy substituent plays a pivotal role in these interactions by serving as a hydrogen bond acceptor, enhancing binding affinity to target proteins.
One of the most compelling aspects of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one is its synthetic accessibility. Researchers have developed efficient protocols for its preparation, leveraging readily available starting materials and standard organic transformations. This accessibility has facilitated rapid exploration of its derivatives, allowing for the screening of diverse pharmacological profiles. The compound’s versatility as a building block has been demonstrated in several synthetic routes leading to more complex molecules with tailored biological activities.
Recent advancements in computational chemistry have further illuminated the potential of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into possible mechanisms of action. These predictions are supported by experimental data showing that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The difluoromethoxy group is particularly highlighted as a crucial element in modulating these interactions.
The compound’s stability under various conditions has also been a subject of interest. Studies have shown that 1-[4-(Difluoromethoxy)phenyl]ethan-1-one maintains its integrity during storage and under mild reaction conditions, making it suitable for long-term investigations and industrial applications. Its resistance to degradation ensures consistent performance in both laboratory settings and large-scale synthesis processes.
In the context of drug discovery, the synthesis of analogs based on 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has revealed interesting trends. By modifying the acetyl group or the phenyl ring, researchers have generated a library of compounds with varying biological activities. Some analogs have demonstrated enhanced potency against specific targets, while others show improved pharmacokinetic properties. These findings underscore the importance of structure-activity relationships (SARs) in optimizing drug candidates derived from this scaffold.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in drug properties, including increased bioavailability, reduced metabolic clearance, and enhanced binding affinity. The difluoromethoxy group in 1-[4-(Difluoromethoxy)phenyl]ethan-1-one exemplifies this trend, offering a balance between lipophilicity and polarizability that is conducive to effective drug design.
Future research directions involving 1-[4-(Difluoromethoxy)phenyl]ethan-1-one may focus on exploring its potential in treating neurological disorders. Preliminary studies suggest that derivatives of this compound could interact with receptors or enzymes involved in neurodegenerative processes. The ability of the difluoromethoxy group to modulate receptor activity makes it an attractive feature for designing novel therapeutics targeting conditions such as Alzheimer’s disease or Parkinson’s disease.
Moreover, the compound’s role in materials science has not been overlooked. Its unique structural features make it a candidate for developing advanced materials with specific functionalities. For instance, polymers incorporating 1-[4-(Difluoromethoxy)phenyl]ethan-1-one units could exhibit enhanced thermal stability or optical properties, opening up possibilities for applications in electronics or coatings.
In conclusion, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1) stands as a versatile and promising compound with broad applications across pharmaceuticals and materials science. Its structural features, particularly the presence of the difluoromethoxy group, contribute to its unique chemical properties and biological activities. Ongoing research continues to uncover new possibilities for this molecule, reinforcing its significance as a valuable tool in modern chemistry and drug discovery.
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